molecular formula C19H21F3O2 B137545 Trifluoromethylacetylene methyl alcohol CAS No. 128496-66-2

Trifluoromethylacetylene methyl alcohol

Cat. No.: B137545
CAS No.: 128496-66-2
M. Wt: 338.4 g/mol
InChI Key: GCEHLIQGBSTENM-NKGKWGDASA-N
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Description

Trifluoromethylacetylene methyl alcohol (CF₃C≡CCH₂OH) is a fluorinated alcohol synthesized via the sodium methoxide-catalyzed addition of methanol to trifluoromethylacetylene (CF₃C≡CH). This reaction proceeds predominantly via trans addition (>97% stereoselectivity), yielding the thermodynamically stable trans isomer as the kinetic product . The compound’s structure features a trifluoromethyl group adjacent to an acetylene moiety, conferring unique electronic properties that influence its reactivity and stability.

Properties

CAS No.

128496-66-2

Molecular Formula

C19H21F3O2

Molecular Weight

338.4 g/mol

IUPAC Name

(4bR,7R,8aR)-7-methyl-7-[(1R)-4,4,4-trifluoro-1-hydroxybut-2-ynyl]-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol

InChI

InChI=1S/C19H21F3O2/c1-18(17(24)7-9-19(20,21)22)8-6-16-13(11-18)3-2-12-10-14(23)4-5-15(12)16/h4-5,10,13,16-17,23-24H,2-3,6,8,11H2,1H3/t13-,16-,17+,18-/m1/s1

InChI Key

GCEHLIQGBSTENM-NKGKWGDASA-N

SMILES

CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#CC(F)(F)F)O

Isomeric SMILES

C[C@]1(CC[C@@H]2[C@@H](C1)CCC3=C2C=CC(=C3)O)[C@H](C#CC(F)(F)F)O

Canonical SMILES

CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#CC(F)(F)F)O

Synonyms

TFMAMA
trifluoromethylacetylene methyl alcohol

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Reaction Conditions and Outcomes

Compound Catalyst Temperature Yield (%) Stereoselectivity Reference
Trifluoromethylacetylene methyl alcohol NaOMe Ambient >97 Trans
Hexafluoro-2-butyne-derived alcohol NaOMe or Et₃N Ambient >97 Trans

Table 2: Application Comparison

Compound Primary Application Sector Key Advantage Reference
Trifluoromethylacetylene methyl alcohol Academic research Model for stereoelectronic studies
2-(Trifluoromethyl)phenethyl alcohol Pharmaceuticals Enhances drug metabolic stability
4-Methyl-3-(trifluoromethyl)benzyl alcohol Materials science Improves material hydrophobicity

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